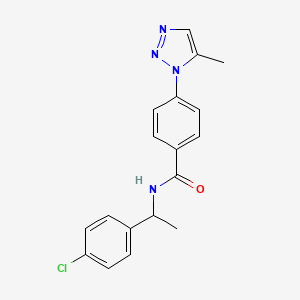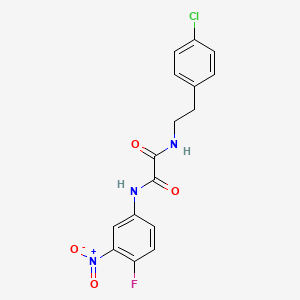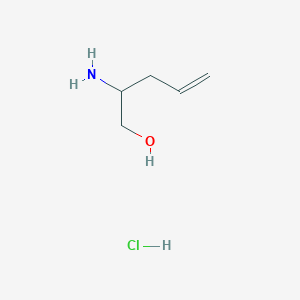![molecular formula C12H15BrO B2544681 [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol CAS No. 2229207-88-7](/img/structure/B2544681.png)
[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol: is an organic compound with the molecular formula C12H15BrO It is characterized by the presence of a brominated aromatic ring attached to a cyclopropylmethanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol typically involves the following steps:
Bromination: The starting material, 2-methylbenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) to yield 3-bromo-2-methylbenzyl alcohol.
Cyclopropanation: The brominated product is then subjected to cyclopropanation using a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in the presence of a strong base like sodium hydride (NaH) to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions:
Oxidation: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Typical reagents include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 or NaOEt in an appropriate solvent like ethanol.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Cyclopropylmethane derivatives.
Substitution: Various substituted aromatic derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and brominated aromatic moieties.
Biology:
Biological Probes: It can be used as a probe to study the interactions of brominated aromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry:
Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.
作用机制
The mechanism by which [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol exerts its effects involves interactions with specific molecular targets. The brominated aromatic ring can participate in halogen bonding, while the cyclopropyl group can influence the compound’s conformational flexibility. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
- [1-[(3-Chloro-2-methylphenyl)methyl]cyclopropyl]methanol
- [1-[(3-Fluoro-2-methylphenyl)methyl]cyclopropyl]methanol
- [1-[(3-Iodo-2-methylphenyl)methyl]cyclopropyl]methanol
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) in the aromatic ring can significantly influence the compound’s reactivity, biological activity, and physical properties.
- Unique Features: [1-[(3-Bromo-2-methylphenyl)methyl]cyclopropyl]methanol is unique due to the specific electronic and steric effects imparted by the bromine atom, which can enhance its interactions with biological targets and its utility in synthetic chemistry.
属性
IUPAC Name |
[1-[(3-bromo-2-methylphenyl)methyl]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9-10(3-2-4-11(9)13)7-12(8-14)5-6-12/h2-4,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSJTYWDFRJVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B2544599.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-NITROBENZAMIDE HYDROCHLORIDE](/img/structure/B2544600.png)
![ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2544601.png)

![7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544606.png)
![N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2544607.png)
![1-(2-fluoropyridine-4-carbonyl)-2-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2544609.png)
![6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2544611.png)
![[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B2544612.png)
![3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2544614.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2544615.png)

![Methyl 1-[3-(4-{[4-(4-nitrophenyl)piperazino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B2544620.png)
